molecular formula C12H14FNO2 B1489239 4-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid CAS No. 2091632-02-7

4-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid

Cat. No.: B1489239
CAS No.: 2091632-02-7
M. Wt: 223.24 g/mol
InChI Key: YALRFHCCKRHINM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid is a useful research compound. Its molecular formula is C12H14FNO2 and its molecular weight is 223.24 g/mol. The purity is usually 95%.
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Mechanism of Action

Action Environment

The action, efficacy, and stability of 4-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid can be influenced by various environmental factors . These could include the pH and temperature of the biological environment, the presence of other molecules, and the specific characteristics of the target cells or tissues.

Biochemical Analysis

Biochemical Properties

4-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain Lewis acid-base interactions, which are essential in biochemical processes . The nature of these interactions often involves the formation of stable complexes that can influence the activity of the enzymes and proteins involved.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to have negligible hemolytic effects at high concentrations, indicating its potential for therapeutic use without causing significant damage to human cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while at higher doses, toxic or adverse effects can be observed. These threshold effects are crucial for determining the safe and effective use of this compound in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are essential for understanding the compound’s overall impact on cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation, which are critical for its biological activity .

Biological Activity

4-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, applications, and related research findings.

Chemical Structure and Properties

The compound features a benzoic acid moiety linked to a pyrrolidine ring with a fluoromethyl substituent. The presence of the fluoromethyl group enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The fluoromethyl group can enhance binding affinity, potentially leading to improved therapeutic effects.

Enzyme Inhibition

Research indicates that compounds with similar structures can exhibit enzyme inhibition properties. For instance, pyrrolidine derivatives have been shown to inhibit carbonic anhydrases (CAs), which are crucial for various physiological processes. Studies have demonstrated that modifications in the structure, such as the introduction of fluorinated groups, can significantly alter the inhibitory potency against different CA isoforms .

Case Study 1: Inhibition of Carbonic Anhydrases

In a study focusing on dual hybrid carbonic anhydrase inhibitors, compounds structurally related to this compound were synthesized and evaluated for their inhibitory effects on human carbonic anhydrases (hCAs). The results indicated that specific substitutions could enhance inhibitory activity, with some derivatives achieving low nanomolar inhibition constants (K_i values) .

Case Study 2: Antimicrobial Evaluation

Another study explored the antimicrobial properties of pyrrole derivatives. The results showed that certain derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The findings suggest that modifications in the pyrrolidine structure can lead to enhanced biological activity, indicating a potential pathway for developing new antibacterial agents .

Comparative Analysis

A comparative analysis of similar compounds reveals that the introduction of fluorinated groups generally enhances biological activity. For instance:

CompoundStructureBiological Activity
This compoundBenzoic acid + PyrrolidinePotential enzyme inhibition
2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)benzoic acidBenzoic acid + Pyrrolidine + TrifluoromethylStrong CA inhibition
Pyrrolyl Benzamide DerivativesBenzamide + PyrroleAntibacterial activity (MIC: 3.12 - 12.5 μg/mL)

Scientific Research Applications

Overview

4-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid (CAS Number: 2091632-02-7) is a compound with significant potential in various scientific research fields, particularly in medicinal chemistry, organic synthesis, and biological studies. This article explores its applications, mechanisms of action, and relevant case studies.

Medicinal Chemistry

This compound is investigated for its therapeutic potential. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.

  • Anti-inflammatory Properties : The compound has been studied for its ability to modulate inflammatory pathways, which is crucial in developing treatments for chronic inflammatory diseases.
  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit antiproliferative effects against cancer cell lines, suggesting its role in cancer therapy .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, particularly in the creation of more complex molecules.

  • Synthesis of New Derivatives : It can be used to synthesize other fluorinated compounds, which are valuable in pharmaceutical research due to their unique biological properties .

Biochemical Studies

Research has shown that this compound interacts with various enzymes and proteins, influencing cellular processes.

  • Enzyme Interaction : The compound has been noted to engage in Lewis acid-base interactions, which are vital for many biochemical reactions .

A study focused on the biological activity of similar compounds revealed that fluorinated derivatives show enhanced binding affinity to specific receptors involved in pain and inflammation pathways. This suggests that this compound could be a promising candidate for further investigation in pain management therapies .

Synthesis and Structure-Activity Relationship (SAR)

Research into the SAR of related compounds indicates that modifications to the pyrrolidine ring can significantly affect biological activity. For instance, altering the substituents on the benzoic acid moiety can enhance the compound's efficacy against certain cancer cell lines .

Properties

IUPAC Name

4-[3-(fluoromethyl)pyrrolidin-1-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO2/c13-7-9-5-6-14(8-9)11-3-1-10(2-4-11)12(15)16/h1-4,9H,5-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YALRFHCCKRHINM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CF)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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